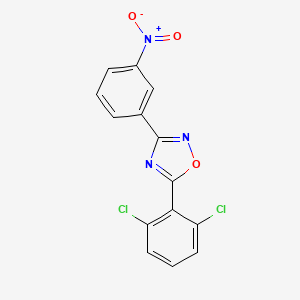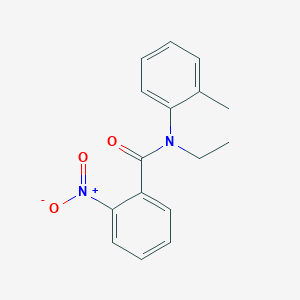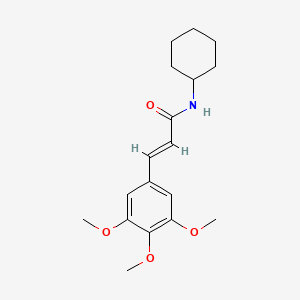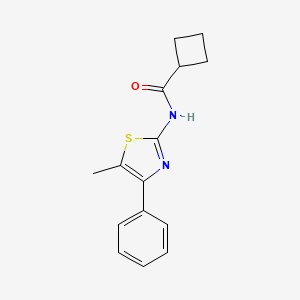![molecular formula C20H32N2O3 B5725468 4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical name, CYT387, and has been shown to have significant biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of CYT387 involves its ability to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate cell growth and differentiation. By inhibiting these enzymes, CYT387 can prevent the overgrowth of certain cells that contribute to the development of diseases such as myeloproliferative neoplasms.
Biochemical and Physiological Effects:
CYT387 has been shown to have significant biochemical and physiological effects in laboratory experiments. In addition to its ability to inhibit JAK enzymes, this compound has been shown to reduce the production of certain cytokines that contribute to inflammation and other immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CYT387 in laboratory experiments is its ability to selectively target JAK enzymes, making it a more effective and specific treatment than other compounds that target multiple signaling pathways. However, one limitation of using CYT387 is that it may have off-target effects on other enzymes and signaling pathways, which could lead to unintended side effects.
Zukünftige Richtungen
There are several potential future directions for research involving CYT387. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of these enzymes. Another area of research is the use of CYT387 in combination with other compounds to enhance its therapeutic effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CYT387 in treating various diseases and disorders.
Synthesemethoden
The synthesis of CYT387 involves several steps, including the reaction of 4-bromo-2,6-dimethoxyphenol with cycloheptylamine to form 4-(cycloheptylamino)-2,6-dimethoxyphenol. This intermediate is then reacted with formaldehyde and piperazine to form the final product, 4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol.
Wissenschaftliche Forschungsanwendungen
CYT387 has been studied for its potential use in treating various diseases and disorders, including myeloproliferative neoplasms, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activity of certain enzymes and cytokines that play a role in these conditions, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
4-[(4-cycloheptylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-24-18-13-16(14-19(25-2)20(18)23)15-21-9-11-22(12-10-21)17-7-5-3-4-6-8-17/h13-14,17,23H,3-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHRAXJEYRZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)


![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)
![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)

